REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[S:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.Cl.[OH-].[Na+]>C1COCC1.C(OCC)C>[F:13][C:2]([F:1])([F:14])[S:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][NH2:12])=[CH:8][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
183.4 mg
|
Type
|
reactant
|
Smiles
|
FC(SC1=CC=C(C=C1)CC#N)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
607.9 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4644 μL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
treated with Borane-methyl sulfide complex (88.09 μL, 0.929 mmol)
|
Type
|
TEMPERATURE
|
Details
|
After 1 hour of refluxing
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After 30 minutes the reaction mixture was cooled to 0° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
partitioned with deionized water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with potassium carbonate 98% powder
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried for one minute under high vacuum
|
Duration
|
1 min
|
Name
|
|
Type
|
product
|
Smiles
|
FC(SC1=CC=C(C=C1)CCN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.772 mmol | |
AMOUNT: MASS | 170.7 mg | |
YIELD: PERCENTYIELD | 91.2% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |